REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([CH2:9][OH:10])[C:5]([CH3:11])=[C:4]([CH3:12])[C:3]=1[CH2:13][OH:14].S(=O)(=O)(O)[OH:16].[OH2:20]>CC(C)=O.[O-2].[Cr+6].[O-2].[O-2]>[CH3:12][C:4]1[C:5]([CH3:11])=[C:6]([C:9]([OH:16])=[O:10])[C:7]([CH3:8])=[C:2]([CH3:1])[C:3]=1[C:13]([OH:14])=[O:20] |f:4.5.6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1C)CO)C)C)CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred vigorously at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated by rotary evaporation, and 1 NHCl
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The product was precipitated
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×) and diethyl ether (3×)
|
Type
|
CUSTOM
|
Details
|
dried at high vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C(=C(C(=C1C)C(=O)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |